molecular formula C16H17NOS B4688512 1-[(2-naphthylthio)acetyl]pyrrolidine

1-[(2-naphthylthio)acetyl]pyrrolidine

Cat. No.: B4688512
M. Wt: 271.4 g/mol
InChI Key: GJSFSNOJSWXMEU-UHFFFAOYSA-N
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Description

1-[(2-Naphthylthio)acetyl]pyrrolidine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a pyrrolidine heterocycle , a scaffold of paramount importance in medicinal chemistry due to its saturated, three-dimensional structure which enhances molecular complexity and improves physicochemical parameters critical for drug-likeness . The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs and bioactive molecules, valued for its ability to influence stereochemistry, increase three-dimensional coverage, and improve solubility and target selectivity . The core research value of this compound lies in its role as a versatile chemical building block . Its molecular architecture, featuring a pyrrolidine ring connected via an acetyl linker to a 2-naphthylthio group, makes it a valuable intermediate for constructing more complex molecules for screening libraries. The naphthalene moiety provides a rigid, planar hydrophobic domain that can facilitate interactions with aromatic residues in protein binding pockets, a feature exploited in the design of various pharmacologically active agents . This combination of a sp3-rich pyrrolidine and a planar aromatic system allows researchers to explore a diverse pharmacophore space. While the specific biological profile of this compound is for investigators to determine, its structural components suggest potential research applications in several areas. The pyrrolidine ring is a common feature in compounds with diverse biological activities, including serving as enzyme inhibitors , antimicrobial agents , and central nervous system modulators . Researchers can utilize this reagent in the synthesis of novel chemical entities for high-throughput screening, in structure-activity relationship (SAR) studies to optimize lead compounds, and in the development of new synthetic methodologies for heterocyclic chemistry. WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylsulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(17-9-3-4-10-17)12-19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSFSNOJSWXMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 2 Naphthylthio Acetyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis serves as a powerful tool for deconstructing a target molecule into simpler, commercially available, or easily synthesizable precursors. For 1-[(2-naphthylthio)acetyl]pyrrolidine, two primary disconnection strategies emerge, centered on the cleavage of the amide and thioether bonds, respectively. These disconnections must correspond to known and reliable chemical reactions.

The first and most common disconnection occurs at the amide C-N bond. This approach simplifies the molecule into two key synthons: an electrophilic (2-naphthylthio)acetyl unit and a nucleophilic pyrrolidine (B122466) ring. The corresponding synthetic equivalents are (2-naphthylthio)acetic acid (or its activated derivative, such as an acyl chloride) and pyrrolidine.

A second viable disconnection strategy targets the C-S thioether bond. This pathway breaks the molecule down into a synthon representing an N-acetylpyrrolidine moiety bearing a leaving group on the acetyl methyl group, and a 2-naphthalenethiolate nucleophile. The practical chemical precursors for this approach would be a compound like 1-(2-haloacetyl)pyrrolidine and 2-naphthalenethiol (B184263).

Amide Bond Formation Strategies for the Acetylpyrrolidine Moiety

The formation of the amide bond between the (2-naphthylthio)acetic acid moiety and the pyrrolidine ring is a critical step in the primary synthetic route. This transformation can be achieved through several reliable methods.

Coupling Reagent-Mediated Condensations

The direct condensation of a carboxylic acid and an amine is a cornerstone of organic synthesis, often facilitated by coupling reagents that activate the carboxylic acid. The reaction of (2-naphthylthio)acetic acid with pyrrolidine can be effectively mediated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. semanticscholar.orglibretexts.org

In a typical procedure analogous to the synthesis of similar amide structures, (2-naphthylthio)acetic acid would be dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. beilstein-journals.org The coupling reagents (e.g., EDC and HOBt) are then added, followed by the addition of pyrrolidine. The reaction typically proceeds at room temperature. The use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), may be employed to neutralize the hydrochloride salt of EDC if it is used. semanticscholar.orgbeilstein-journals.org

Table 1: Representative Conditions for Coupling Reagent-Mediated Amidation
Carboxylic AcidAmineCoupling Reagent SystemSolventReference
1-Naphthaleneacetic acidGlycine ethyl ester hydrochlorideEDC, TriethylamineDichloromethane beilstein-journals.org
Functionalized Carboxylic AcidsAniline DerivativesEDC, DMAP, HOBt (cat.), DIPEAAcetonitrile (B52724) semanticscholar.org
Generic Carboxylic AcidGeneric AmineDCCNot specified libretexts.org

Alternative Amidation Methodologies

An alternative and highly effective method for forming the amide bond involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. This approach follows a two-step sequence: first, the conversion of (2-naphthylthio)acetic acid to (2-naphthylthio)acetyl chloride, and second, the reaction of this acyl chloride with pyrrolidine.

The activation of the carboxylic acid is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with pyrrolidine. To neutralize the HCl byproduct generated during the reaction, two equivalents of the amine or one equivalent of a non-nucleophilic base like pyridine (B92270) or triethylamine are commonly used. oup.com

Thioether Linkage Construction for the Naphthylthio Moiety

The formation of the C-S bond is fundamental to constructing the (2-naphthylthio)acetyl portion of the target molecule. This can be accomplished either before the amide bond formation (by synthesizing (2-naphthylthio)acetic acid first) or after (by reacting an N-haloacetylated pyrrolidine with a naphthalene (B1677914) thiol source).

Nucleophilic Substitution Reactions

The most direct route to the key precursor, (2-naphthylthio)acetic acid, involves the nucleophilic substitution of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, with 2-naphthalenethiolate. 2-Naphthalenethiol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the more nucleophilic thiolate. This thiolate then displaces the halide from the haloacetic acid in a standard Sₙ2 reaction to form (2-naphthylthio)acetic acid.

Alternatively, following the second retrosynthetic pathway, one could first synthesize 1-(2-chloroacetyl)pyrrolidine. This intermediate can be prepared by reacting pyrrolidine with chloroacetyl chloride. nih.govgoogle.comresearchgate.net Subsequently, 1-(2-chloroacetyl)pyrrolidine can be treated with sodium 2-naphthalenethiolate to form the final product, this compound.

Table 2: Key Reagents for Thioether Formation via Nucleophilic Substitution
Naphthalene SubstrateSulfur Source/NucleophileElectrophileProductReference
2-Naphthol (precursor to the thiol)Hydrogen Sulfide-2-Naphthalenethiol google.com
-2-NaphthalenethiolHaloacetic Acid(2-Naphthylthio)acetic acid
-2-Naphthalenethiolate1-(2-Chloroacetyl)pyrrolidineThis compoundAnalogous to researchgate.net

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. While potentially more complex and costly for this specific target, methods such as the Buchwald-Hartwig amination or related C-S coupling protocols could be employed.

In this context, one could envision a palladium- or copper-catalyzed coupling of 2-halonaphthalene (e.g., 2-bromonaphthalene) with a protected thioglycolic acid derivative. This would yield the (2-naphthylthio)acetic acid precursor, which could then be carried forward to the amidation step. These methods are particularly valuable when steric hindrance or electronic factors make traditional nucleophilic substitution challenging.

Pyrrolidine Ring Synthesis and Derivatization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. researchgate.netnih.gov The great interest in this saturated heterocycle is partly due to its non-planar structure and the potential for multiple stereocenters, which allows for a thorough exploration of three-dimensional chemical space. researchgate.netnih.gov Methodologies for its construction can be broadly categorized into the functionalization of pre-existing pyrrolidine rings or the de novo construction of the ring from acyclic or other cyclic precursors. researchgate.net

Stereoselective Approaches to Pyrrolidine Scaffolds

The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a molecule due to differential binding to enantioselective proteins. nih.gov Consequently, numerous stereoselective methods have been developed to access enantiomerically pure pyrrolidine derivatives.

A primary strategy involves utilizing the chiral pool, with the non-essential amino acid L-proline and its derivatives (like 4-hydroxyproline) serving as common and inexpensive starting materials. nih.govmdpi.com For instance, (S)-prolinol, obtained via the reduction of proline, is a key precursor for various pharmaceutical agents. nih.gov The existing stereocenter of the natural amino acid is preserved and used to direct the stereochemical outcome of subsequent transformations. unibo.it

1,3-Dipolar cycloaddition reactions represent another powerful tool for the stereoselective synthesis of pyrrolidines. nih.gov Specifically, the reaction between an azomethine ylide and an alkene dipolarophile can construct the five-membered ring with high regio- and stereoselectivity. nih.govchemistryviews.org Recent advancements have employed chiral N-tert-butanesulfinyl imines in [3+2] cycloaddition reactions with azomethine ylides generated in situ. This method, catalyzed by silver carbonate, yields densely substituted pyrrolidines with up to four stereogenic centers in good yields and excellent diastereoselectivities. chemistryviews.org

Biocatalysis has also emerged as a sustainable and highly selective approach. Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. This enzyme-triggered cyclization provides access to both enantiomers of the desired product in high analytical yields and with excellent enantiomeric excess (>99.5% ee). nih.gov

Table 1: Comparison of Stereoselective Methods for Pyrrolidine Synthesis

MethodKey FeaturesTypical PrecursorsAdvantagesCitations
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules.L-proline, 4-hydroxyprolineInexpensive, readily available starting materials; predictable stereochemistry. nih.govmdpi.comnih.gov
Asymmetric [3+2] CycloadditionCreates multiple stereocenters in a single step.Chiral imines, azomethine ylides, alkenesHigh stereocontrol; rapid increase in molecular complexity. nih.govchemistryviews.org
Biocatalytic Amination/CyclizationEnzyme-catalyzed reaction for high enantiopurity.ω-haloketonesEnvironmentally friendly ("green chemistry"); provides access to both enantiomers. nih.gov

Multicomponent Reactions for Pyrrolidine Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tandfonline.comresearchgate.net They offer a powerful alternative to multi-step syntheses by reducing waste, solvent consumption, and the need to isolate intermediates. tandfonline.comresearchgate.net

Several MCRs have been developed for the synthesis of functionalized pyrrolidines. tandfonline.com A common and extensively studied approach is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the condensation of an aldehyde and an amino acid. tandfonline.com This three-component reaction between an aldehyde, an amino acid ester, and a suitable dipolarophile (like a chalcone) can produce highly substituted pyrrolidines. tandfonline.com

The Ugi reaction, a four-component reaction involving an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid, is another versatile MCR that can be adapted to form heterocyclic structures, including those related to the pyrrolidine core. researchgate.net More recent developments include a diastereoselective three-component reaction of an aldehyde, aminomalonate, and a nitro-alkene to furnish tetrasubstituted pyrrolidines. mdpi.com These methods highlight the power of MCRs to rapidly generate libraries of structurally diverse pyrrolidine derivatives from simple starting materials. nih.gov

Synthesis of Naphthylthio-Containing Precursors

The synthesis of the key intermediate, (2-naphthylthio)acetic acid, is a critical step. While specific literature on its synthesis is sparse, the pathway can be reliably inferred from established methods for analogous compounds, such as 2-thiopheneacetic acid. google.comgoogle.com The general strategy involves the formation of a thioether linkage between a naphthalene moiety and an acetic acid group.

The most direct route would involve the reaction of 2-naphthalenethiol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide from the acetic acid derivative in an S_N2 reaction.

Alternatively, the synthesis can proceed via the reaction of 2-naphthalenethiol with an ester of a haloacetic acid (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. To facilitate the final amide bond formation, the (2-naphthylthio)acetic acid is typically activated. hepatochem.com A common method is its conversion to the corresponding acyl chloride, (2-naphthylthio)acetyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane. google.com

Optimization of Reaction Conditions and Process Efficiency

The formation of the amide bond between the (2-naphthylthio)acetyl precursor and pyrrolidine is the final and pivotal step in the synthesis of this compound. growingscience.com Optimizing the conditions for this amide coupling is essential to ensure high yield, purity, and minimal side reactions. numberanalytics.comnumberanalytics.com Key factors influencing the reaction's success include the choice of coupling reagent, solvent, temperature, and reactant concentrations. numberanalytics.com

A wide array of coupling reagents has been developed to facilitate amide bond formation by activating the carboxylic acid. numberanalytics.com These reagents are broadly classified into carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HATU, TBTU), and phosphonium (B103445) salts. hepatochem.com The choice of reagent is critical and often depends on the complexity of the substrates. growingscience.com Additives like 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides to suppress potential side reactions and minimize racemization, particularly when chiral centers are present. numberanalytics.com

The selection of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (B87167) (DMSO) being commonly used for their ability to dissolve reactants and stabilize reaction intermediates. numberanalytics.com Reaction temperature and concentration must be carefully controlled; while higher temperatures can increase the reaction rate, they may also promote decomposition or unwanted side reactions. numberanalytics.com A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific transformation. numberanalytics.comresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample (Abbreviation)Full NameKey CharacteristicsCitations
CarbodiimideDCCN,N'-DicyclohexylcarbodiimideCommonly used, inexpensive; requires additive (e.g., HOBt) to suppress racemization. growingscience.comnumberanalytics.com
Aminium/UroniumHATUHexafluorophosphate Azabenzotriazole Tetramethyl UroniumHighly efficient, fast reaction rates; suitable for difficult couplings. growingscience.com
Aminium/UroniumTBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateFast reactions, widely used in peptide synthesis. numberanalytics.com
PhosphoniumBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateEffective for sterically hindered substrates; byproduct removal can be an issue. hepatochem.com

Isolation and Purification Techniques for Complex Amides

The purification of the final product, this compound, from the reaction mixture is a critical step to ensure its chemical integrity. Reaction mixtures from amide couplings can be complex, containing the desired product, unreacted starting materials, the spent coupling reagent, and various by-products. biotage.com

Flash column chromatography is a standard and widely used method for purifying amides. growingscience.combiotage.com Depending on the polarity of the target compound, either normal-phase (typically silica (B1680970) gel) or reversed-phase (e.g., C18 silica) chromatography can be employed. biotage.comnih.gov For normal-phase chromatography, a solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components from the column. nih.gov

Recrystallization is another powerful purification technique, particularly if the amide product is a solid. researchgate.net This method relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. Solvents such as ethanol, acetone, or acetonitrile are often effective for recrystallizing amides. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution. researchgate.net

In some cases, a simple liquid-liquid extraction (workup) may be insufficient to remove all impurities. For such instances, solid-phase extraction using functionalized resins can be an effective strategy to isolate the desired amide without resorting to chromatography. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 1-[(2-naphthylthio)acetyl]pyrrolidine, providing unparalleled insight into its solution-state structure and dynamics.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

A comprehensive suite of NMR experiments is necessary to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the connectivity of the molecule.

One-dimensional ¹H NMR spectra of this compound would be expected to show distinct signals for the aromatic protons of the naphthyl group, the methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the protons of the acetyl group. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the naphthalene (B1677914) ring system. The pyrrolidine protons typically appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is employed to identify all carbon environments, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca The carbonyl carbon of the amide group is a particularly notable resonance, typically appearing significantly downfield. wisc.edu

Two-dimensional NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the naphthyl and pyrrolidine rings. uvic.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. creative-biostructure.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule, such as linking the acetyl group to the pyrrolidine nitrogen and the thioether sulfur to the naphthyl ring. creative-biostructure.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. wikipedia.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Naphthyl-H7.40 - 8.00m
SCH₂3.80 - 4.00s
Pyrrolidine-H (α to N)3.40 - 3.60m
Pyrrolidine-H (β to N)1.80 - 2.10m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)168 - 172
Naphthyl-C (Aromatic)125 - 135
Pyrrolidine-C (α to N)45 - 50
SCH₂35 - 40
Pyrrolidine-C (β to N)24 - 28

Dynamic NMR for Rotational Barriers and Conformational Exchange

A key structural feature of this compound is the amide bond, which exhibits restricted rotation due to the partial double bond character between the carbonyl carbon and the nitrogen atom. nanalysis.comazom.com This restricted rotation can lead to the existence of two distinct rotational isomers (rotamers), which may be observable by NMR spectroscopy. acs.orglibretexts.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to probe this rotational barrier. researchgate.net At low temperatures, the interconversion between the rotamers may be slow on the NMR timescale, resulting in separate sets of signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. mdpi.com By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier around the amide bond. researchgate.net This provides valuable information about the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pathway Analysis for Molecular Connectivity

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The pattern of fragmentation provides valuable information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the bond between the acetyl group and the pyrrolidine ring, or the fragmentation of the naphthylthio moiety. By carefully analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which serves as further confirmation of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed information about the structure and dynamics of a molecule in solution, X-ray crystallography offers a precise and unambiguous picture of its three-dimensional arrangement in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would yield a wealth of information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

The dihedral angles defining the orientation of the naphthyl group relative to the rest of the molecule.

The planarity of the amide group.

Information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound is not present in the available literature, analysis of structurally similar compounds allows for a reliable prediction of its key geometric parameters.

For instance, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide reveals typical bond lengths and angles for the naphthalene moiety. masterorganicchemistry.comnih.gov Similarly, studies on various N-acylpyrrolidine derivatives provide insight into the geometry of the pyrrolidine ring and the amide group. github.ioresearchgate.net The thioether linkage (C-S-C) is expected to have a bond angle of approximately 100-105°, and the C-S bond lengths are typically in the range of 1.80-1.85 Å. masterorganicchemistry.com

The absolute configuration of the chiral center, if the compound is enantiomerically pure, could be determined using anomalous dispersion effects during the X-ray diffraction experiment.

Table 1: Predicted Bond Parameters for this compound Based on Analogous Compounds

ParameterFunctional GroupExpected Value
Bond Length (Å)C=O (amide)~1.23 - 1.25
Bond Length (Å)C-N (amide)~1.33 - 1.35
Bond Length (Å)C-S (thioether)~1.80 - 1.85
Bond Angle (°)C-S-C (thioether)~100 - 105
Bond Angle (°)O=C-N (amide)~120 - 123

Note: The values presented are typical ranges derived from crystallographic data of compounds containing similar functional groups and are not direct experimental values for this compound.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. youtube.comnih.gov For this compound, the amide carbonyl group is a potential hydrogen bond acceptor. While the molecule lacks a classic hydrogen bond donor, weak C-H···O hydrogen bonds involving the pyrrolidine or naphthalene C-H groups are likely to play a significant role in the crystal packing. researchgate.netcapes.gov.br

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2
Weak Hydrogen BondC-H (pyrrolidine/naphthalene)C=O (amide)
π-π StackingNaphthalene RingNaphthalene Ring
van der Waals ForcesAll atomsAll atoms

Note: This table outlines the expected intermolecular interactions based on the functional groups present in the molecule and observations from analogous crystal structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These techniques are invaluable for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. masterorganicchemistry.com The C-N stretching vibration of the amide would likely appear in the 1300-1400 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the naphthalene ring are expected to produce a series of bands between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. nih.govresearchgate.netkit.edu The C-S stretching vibration of the thioether is generally weak and appears in the 600-800 cm⁻¹ region. nih.gov

The Raman spectrum would complement the FT-IR data. The aromatic ring stretching vibrations of the naphthalene moiety are typically strong in the Raman spectrum. researchgate.netresearchgate.netnih.gov The C=O stretching vibration would also be observable, although potentially weaker than in the FT-IR spectrum.

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed bands to specific molecular motions. nih.govnih.govphenomenex.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected FT-IR RegionExpected Raman Region
Aromatic C-H StretchNaphthalene3100 - 3000 (m-w)3100 - 3000 (s)
Aliphatic C-H StretchPyrrolidine2980 - 2850 (m-s)2980 - 2850 (s)
Amide C=O StretchAcetylpyrrolidine1680 - 1630 (s)1680 - 1630 (m-w)
Aromatic C=C StretchNaphthalene1600 - 1450 (m-s)1600 - 1450 (s)
C-N StretchAmide1400 - 1300 (m)1400 - 1300 (w)
C-S StretchThioether800 - 600 (w)800 - 600 (m)

Note: s = strong, m = medium, w = weak. The predicted frequencies are based on typical ranges for the respective functional groups found in the literature. masterorganicchemistry.comnih.govresearchgate.netkit.edunih.gov

Chiral Analysis for Enantiomeric Purity and Stereochemical Assessment

Since this compound can exist as a pair of enantiomers if the pyrrolidine ring is substituted in a chiral manner, the determination of its enantiomeric purity is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. youtube.comnih.gov The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds. nih.gov

Another common method for determining enantiomeric excess is nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netresearchgate.netnih.gov In the presence of a CSA, the enantiomers form transient diastereomeric complexes that have distinct NMR spectra, allowing for their quantification. researchgate.net Alternatively, reaction with a CDA converts the enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by standard NMR.

The absolute configuration of a separated enantiomer can be determined by comparing its experimental circular dichroism (CD) spectrum with theoretically calculated spectra or through X-ray diffraction of a suitable crystalline derivative.

Conformational Analysis and Molecular Dynamics of 1 2 Naphthylthio Acetyl Pyrrolidine

Preferred Conformations of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. acs.orgnih.gov These conformations are not static but are in a dynamic equilibrium, rapidly interconverting through a low-energy process known as pseudorotation.

Pseudorotational Analysis of Pyrrolidine Ring Pucker

The puckering of the pyrrolidine ring can be described by a pseudorotational circuit, which involves a continuous series of envelope and twist (or half-chair) conformations. In an unsubstituted pyrrolidine, these conformations are nearly equal in energy, leading to a highly flexible ring system. nih.gov The two most common puckering modes are the Cγ-exo and Cγ-endo envelope conformers, where the Cγ atom (C4) is out of the plane defined by the other four ring atoms. nih.gov The transition between these puckered states occurs with a relatively low energy barrier.

Influence of N-Acetyl and 2-Naphthylthio Substituents on Ring Conformation

The presence of substituents on the pyrrolidine ring significantly influences its preferred pucker. The N-acetyl group, due to its electronic and steric properties, affects the conformational equilibrium of the ring. Studies on N-acetylproline and its derivatives have shown that the N-acetyl group can influence the cis-trans isomerization of the amide bond, which in turn is coupled to the ring pucker. researchgate.net The bulky N-acetyl group can introduce steric strain that favors specific puckered forms to minimize non-bonded interactions.

Rotational Isomerism around the Amide and Thioether Bonds

The presence of single bonds within the (2-naphthylthio)acetyl substituent introduces additional degrees of conformational freedom, primarily concerning rotation around the amide (C-N) and thioether (C-S) bonds.

Rotation around the C-N amide bond is restricted due to its partial double-bond character, leading to the existence of cis and trans isomers. For N-acetylated pyrrolidine derivatives, the trans isomer, where the acetyl group is oriented away from the pyrrolidine ring, is generally more stable than the cis isomer due to reduced steric hindrance. researchgate.net However, the energy barrier for this rotation is significant enough that both isomers can be present at room temperature.

The C-S thioether bond, in contrast, generally exhibits a much lower rotational barrier. Computational studies on similar thioether bridges have shown this barrier to be as low as approximately 2.1 kJ/mol, indicating a high degree of flexibility. iucr.org This suggests that the 2-naphthyl group can rotate relatively freely around the S-CH2 bond, although its large size may lead to preferred orientations that minimize steric interactions with the rest of the molecule. The rotation of the naphthyl ring itself around its bond to the sulfur atom can also be hindered or free depending on interactions with neighboring parts of the molecule. nih.gov

BondRotational Barrier (Typical Range)Predominant Isomer/Conformation
Amide (C-N)60-100 kJ/moltrans
Thioether (CH₂-S)2-10 kJ/molFlexible, multiple low-energy conformers
Naphthyl-SVariable, dependent on steric hindranceDependent on intramolecular interactions

This table presents illustrative data based on values reported for analogous molecular structures.

Intramolecular Non-Covalent Interactions and Conformational Stability

The final conformational preference of 1-[(2-naphthylthio)acetyl]pyrrolidine is a result of a delicate balance of various non-covalent interactions that can stabilize specific three-dimensional arrangements. These include weak hydrogen bonds and π-interactions.

C-H···S Interactions: The sulfur atom of the thioether group can act as a hydrogen bond acceptor. Weak intramolecular hydrogen bonds of the C-H···S type, involving hydrogens from the pyrrolidine ring or the acetyl group, can contribute to the stability of certain conformers. iucr.org The presence of such interactions has been noted in various thioether derivatives. iucr.org

C-H···π and π-π Interactions: The electron-rich 2-naphthyl group provides a platform for π-interactions. Intramolecular C-H···π interactions, where a C-H bond from the pyrrolidine or acetyl group points towards the face of the naphthyl ring, can provide additional stabilization. tandfonline.comnih.gov Furthermore, although less likely to be a dominant intramolecular force in this specific molecule, π-π stacking interactions are a known feature of naphthyl-containing compounds in the solid state and in larger molecular assemblies. researchgate.net

These subtle interactions, though individually weak, can collectively influence the conformational landscape, leading to a preference for folded or extended structures.

Interaction TypePotential Atoms InvolvedEstimated Energy
C-H···SPyrrolidine/Acetyl C-H and Thioether S2-4 kJ/mol
C-H···πPyrrolidine/Acetyl C-H and Naphthyl ring2-8 kJ/mol

This table provides estimated energy ranges for these weak interactions based on literature values for similar systems.

Solvent Effects on Solution-State Conformation and Dynamics

The conformational equilibrium of this compound is expected to be sensitive to the solvent environment. In nonpolar solvents, intramolecular interactions are more pronounced, potentially favoring more compact, folded conformations. In polar solvents, especially those capable of hydrogen bonding, the solvent molecules can compete for interactions with the polar amide group and the thioether sulfur atom. acs.org

This can lead to a shift in the conformational equilibrium towards more extended structures where the polar groups are exposed to the solvent. acs.org For instance, the nucleophilicity and conformation of pyrrolidine derivatives have been shown to be significantly influenced by the solvent composition. scispace.com Molecular dynamics simulations of N-methylpyrrolidone in water have indicated a strong structuring effect on the surrounding water molecules, highlighting the importance of solute-solvent interactions. acs.org

Energy Landscape Mapping of Conformational States

Molecular dynamics (MD) simulations are a powerful tool for exploring this energy landscape. scispace.comnih.gov By simulating the motion of the atoms over time, MD can reveal the accessible conformations, the pathways for interconversion, and the relative populations of different conformational states. For a molecule like this compound, the energy landscape would be characterized by:

Local Minima: Representing different combinations of pyrrolidine ring pucker, amide bond isomerism (cis/trans), and rotational positions of the thioether and naphthyl groups.

Transition States: Corresponding to the energy barriers for pseudorotation of the pyrrolidine ring, rotation around the amide and thioether bonds.

Conformational Pathways: Illustrating the most likely routes for the molecule to transition from one stable conformation to another.

The acetylation and the bulky, flexible side chain create a rich and varied energy landscape, the full characterization of which would require extensive computational studies. scispace.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. arxiv.org Calculations using DFT can elucidate geometric and electronic properties, predict spectroscopic signatures, and quantify reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the 1-[(2-naphthylthio)acetyl]pyrrolidine molecule. This process, known as geometry optimization, involves finding the minimum energy conformation. DFT calculations, employing functionals such as B3LYP or ωB97XD and basis sets like 6-311++G(d,p), are commonly used for this purpose. scirp.org The optimization yields precise information on bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, which describes the distribution of electrons within the molecule, can be analyzed. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues to its interactive capabilities. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated values are hypothetical and serve as an example of what a DFT analysis would produce.

Reactivity Descriptor Formula Significance Hypothetical Value (eV)
HOMO Energy (E_HOMO)-Electron-donating capacity-6.5
LUMO Energy (E_LUMO)-Electron-accepting capacity-1.2
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity, stability5.3
Ionization Potential (I)-E_HOMOEnergy to remove an electron6.5
Electron Affinity (A)-E_LUMOEnergy released when gaining an electron1.2
Electronegativity (χ)(I + A) / 2Power to attract electrons3.85
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution2.65
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity0.189
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons2.79

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate the experimentally determined structure of a compound. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). scirp.orgmdpi.com By comparing the calculated shifts with experimental spectra recorded in solution, researchers can confirm structural assignments. mdpi.com A strong linear correlation between the experimental and calculated chemical shifts provides confidence in the accuracy of the determined structure. scirp.org

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in the assignment of complex experimental spectra by linking specific vibrational modes (e.g., C=O stretching, N-H bending) to observed spectral bands.

Table 2: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table illustrates how calculated data would be compared against experimental findings to verify a molecular structure.

Proton Environment Hypothetical Experimental δ (ppm) Hypothetical Calculated δ (ppm) Deviation (ppm)
Naphthyl-H7.4 - 7.97.5 - 8.0+/- 0.1
S-CH₂-C=O3.853.90+ 0.05
Pyrrolidine-CH₂ (α to N)3.503.55+ 0.05
Pyrrolidine-CH₂ (β to N)2.052.00- 0.05

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

For this compound, molecular docking would be used to predict its binding mode within the active site of a specific biological target. The pyrrolidine (B122466) scaffold is a versatile feature found in inhibitors of various enzymes, such as acetylcholinesterase (AChE), dipeptidyl peptidase-4 (DPP-4), and histone deacetylases (HDACs). researchgate.netnih.gov A docking simulation places the ligand into the binding pocket of the target protein in numerous possible conformations and orientations. These poses are then scored based on an energy function to identify the most energetically favorable binding mode, which is presumed to be the most likely bioactive conformation. researchgate.net

Once the optimal binding pose is identified, the specific intermolecular interactions between the ligand and the protein's amino acid residues are analyzed. nih.gov These non-covalent interactions are critical for stabilizing the ligand-receptor complex. For this compound, the key interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a prime hydrogen bond acceptor and could interact with hydrogen-donating residues in the protein active site, such as the backbone N-H of an amino acid or the side chains of serine, threonine, or tyrosine. nih.gov

Hydrophobic Interactions: The pyrrolidine ring and, more significantly, the large, nonpolar naphthyl group can form extensive hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine. nih.gov

π-Stacking: The aromatic naphthyl ring is capable of forming π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in the binding site. nih.gov

Table 3: Illustrative Ligand-Target Interactions for this compound in a Hypothetical Kinase Binding Site This table demonstrates the types of interactions that would be identified and analyzed following a molecular docking simulation.

Ligand Moiety Hypothetical Interacting Residue Interaction Type
Carbonyl OxygenGlycine (Backbone NH)Hydrogen Bond
Naphthyl RingPhenylalanineπ-π Stacking
Naphthyl RingLeucineHydrophobic
Naphthyl RingValineHydrophobic
Pyrrolidine RingAlanineHydrophobic

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics of "this compound" and its interactions with biological macromolecules. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The pyrrolidine ring, a core component of "this compound," is known to exhibit distinct puckered conformations, primarily the Cγ-exo and Cγ-endo envelope forms. nih.gov The equilibrium between these conformers is influenced by the nature and stereochemistry of substituents on the ring. nih.gov For N-acetylpyrrolidine derivatives, the rotation around the acetyl-nitrogen bond introduces additional conformational isomers (cis and trans). acs.orgnih.gov

While specific MD simulation data for "this compound" is not publicly available, studies on analogous N-substituted pyrrolidines provide a framework for understanding its likely dynamic behavior. researchgate.net MD simulations can be employed to explore the conformational landscape of this compound in different solvent environments, which mimic physiological conditions (aqueous) or organic media used in synthesis and purification (non-aqueous).

In an aqueous environment, the solvent can form hydrogen bonds with the carbonyl oxygen of the acetyl group and may influence the orientation of the bulky, hydrophobic naphthylthio moiety. Simulations would likely reveal a dynamic equilibrium of pyrrolidine ring puckers and acetyl group rotamers. The solvent environment is a critical factor, as interactions like hydrogen bonding with water can stabilize certain conformations over others. unibas.ch For instance, studies on similar heterocyclic compounds have shown that the conformational equilibrium can shift significantly with solvent polarity. researchgate.net

In a non-aqueous environment, the conformational preferences might differ. The absence of strong hydrogen-bonding interactions with the solvent could lead to a greater population of conformations where intramolecular interactions, such as those between the naphthyl ring and the pyrrolidine moiety, are more dominant.

The following table illustrates the typical types of data generated from MD simulations to characterize the conformational dynamics of a molecule like "this compound."

Table 1: Representative Data from MD Simulation for Conformational Analysis

Parameter Description Typical Output/Analysis
Dihedral Angle Distribution The probability distribution of key torsion angles, such as those defining the pyrrolidine ring pucker or the orientation of the naphthyl group. Histograms showing the population of different conformational states (e.g., exo vs. endo pucker).
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed conformations over time, indicating structural stability. Plot of RMSD vs. simulation time to assess if the molecule has reached a stable conformational equilibrium.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure over time. Plot of Rg vs. simulation time to detect large-scale conformational changes.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating how different parts of the molecule are exposed. | Analysis of SASA for hydrophobic (naphthyl) and hydrophilic (carbonyl) regions in different solvents. |

MD simulations are a cornerstone for studying how a ligand like "this compound" interacts with a biological target, such as a protein or enzyme. nih.gov These simulations provide a dynamic view of the binding process, revealing the stability of the complex and the key interactions that maintain it. nih.govnih.gov While specific protein targets for this compound are not defined in the available literature, the methodology can be described based on general principles and studies of similar molecules. nih.govnih.gov

The process typically begins with molecular docking to predict the initial binding pose of the ligand in the protein's active site. This static complex is then subjected to MD simulations in a simulated physiological environment (water, ions, and appropriate temperature and pressure). nih.gov

During the simulation, the stability of the ligand-protein complex is assessed by monitoring metrics like the RMSD of the ligand and the protein backbone. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. The simulation also reveals the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between the carbonyl oxygen of the ligand and hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in the protein.

Hydrophobic Interactions: The nonpolar naphthyl ring is likely to engage in favorable interactions with hydrophobic pockets in the protein, lined with residues like Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic naphthyl ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

These dynamic interactions are crucial for understanding the basis of molecular recognition and binding affinity. nih.gov

Table 2: Key Interaction Data from MD Simulations of a Ligand-Protein Complex

Interaction Type Description Potential Interacting Groups on "this compound" Potential Protein Residues
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom. Carbonyl oxygen Ser, Thr, Tyr, Asn, Gln, Arg, Lys, His
Hydrophobic (van der Waals) Nonpolar interactions driven by the exclusion of water. Naphthyl ring, pyrrolidine ring Ala, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π Stacking Noncovalent interaction between aromatic rings. Naphthyl ring Phe, Tyr, Trp, His

| π-Sulfur Interactions | Interaction involving a sulfur atom and a π-system. | Thioether sulfur, Naphthyl ring | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by numerical values called molecular descriptors, determine its activity. nih.gov

The first step in QSAR modeling is to represent the chemical structure of "this compound" and its analogs using molecular descriptors. e-bookshelf.de These descriptors quantify various aspects of the molecule's physicochemical properties. nih.govresearchgate.net They can be calculated from the 2D or 3D structure and are grouped into several classes.

For a molecule like "this compound," relevant descriptors would include:

Topological (2D) Descriptors: These are derived from the 2D graph representation of the molecule and describe properties like size, shape, and branching.

Examples: Molecular Weight, Wiener Index (path number), Kier & Hall connectivity indices (chi indices), and atom-type counts.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions.

Examples: Partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape in three dimensions.

Examples: Molecular surface area, volume, and shadow indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.

Example: LogP (the logarithm of the octanol-water partition coefficient).

Autocorrelation and RDF Descriptors: These descriptors encode information about the distribution of properties (like atomic mass, electronegativity, or polarizability) across the molecular structure at defined topological distances. researchgate.net

| Autocorrelation (2D) | GATS (Geary Autocorrelation) | Distribution of atomic properties (e.g., polarizability) along the topological structure. | Can capture features important for specific binding interactions. core.ac.uk |

Once a set of descriptors is calculated for a series of compounds related to "this compound," the next step is to build a mathematical model that correlates these descriptors with their experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.comresearchgate.net This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM). nih.govdovepress.com

The resulting QSAR model is an equation of the form:

Activity = f(Descriptor₁, Descriptor₂, ...)

This equation can then be used to predict the activity of new, unsynthesized compounds. For a model to be reliable, it must be rigorously validated. sciepub.com Key statistical parameters used for validation include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value close to 1 suggests a good fit.

Q² (Cross-validated R²): Measures the predictive power of the model using internal validation techniques (like leave-one-out cross-validation). A high Q² (typically > 0.5) is essential for a robust model.

R²_pred (External Validation R²): Assesses the model's ability to predict the activity of an external test set of compounds that were not used in model development.

Studies on amides and compounds containing thioether and aromatic systems have successfully developed QSAR models. nih.gov For instance, QSAR models for thiophene (B33073) derivatives have shown that properties like molecular volume, hydrophobicity, and the presence of ionizable groups are critical for their biological activity. nih.gov A hypothetical QSAR study on "this compound" analogs would likely identify the importance of descriptors related to the size and hydrophobicity of the naphthyl group, as well as electronic features of the thioether and amide moieties.

Molecular Interactions and Biological Target Engagement in Vitro and in Silico Focus

Enzyme Interaction Studies

There is no available research characterizing the interaction of 1-[(2-naphthylthio)acetyl]pyrrolidine with any specific enzymes. Consequently, information regarding the following is absent from the scientific record:

Protein-Protein Interaction (PPI) Modulation

Similarly, the scientific literature lacks any information on the ability of this compound to modulate protein-protein interactions. As a result, the following aspects are unknown:

Receptor Binding Studies (In Vitro Assays)

There is no available information regarding in vitro receptor binding assays for this compound. This includes:

Design, Synthesis, and Molecular Level Evaluation of Analogues and Derivatives of 1 2 Naphthylthio Acetyl Pyrrolidine

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the 1-[(2-naphthylthio)acetyl]pyrrolidine framework, SAR exploration focuses on its three primary components: the pyrrolidine (B122466) ring, the naphthylthio moiety, and the amide linker.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds due to its ability to explore three-dimensional space and provide key stereochemical information. uran.uanih.gov In the context of nootropic agents, where pyrrolidone derivatives are prevalent, modifications to this ring are a key strategy for optimizing activity. uran.uanih.gov Systematic modifications can probe the necessity of the ring size, its substitution pattern, and conformational preferences for target binding.

Research on analogous pyrrolidine-containing compounds suggests that substitutions on the ring can significantly impact efficacy. For instance, introducing small alkyl or hydroxyl groups at the 3- or 4-positions can influence lipophilicity and introduce new hydrogen bonding interactions. The exploration of constrained analogues, such as bicyclic systems, can also be undertaken to lock the pyrrolidine ring into a specific conformation, which can lead to enhanced binding affinity by reducing the entropic penalty upon binding.

Table 1: Hypothetical SAR of Pyrrolidine Ring Modifications This table is based on established principles for analogous CNS-active pyrrolidine derivatives.

ModificationPositionExpected Impact on ActivityRationale
MethylC3VariableProbes steric tolerance in the binding pocket.
HydroxylC3 or C4Potentially IncreasedIntroduces hydrogen bond donor/acceptor capabilities.
FluoroC4Potentially IncreasedCan alter pKa and conformation, potentially improving binding and metabolic stability.
Ring Expansionto PiperidineLikely DecreasedAlters the geometry and vector of the amide substituent, potentially disrupting key interactions.
Ring Contractionto AzetidineLikely DecreasedIncreases ring strain and alters substituent geometry, likely unfavorable.

The 2-naphthylthio group is a large, lipophilic moiety that likely engages in significant van der Waals and hydrophobic interactions with the molecular target. The electronic properties and substitution pattern of the naphthalene (B1677914) ring system are critical determinants of binding affinity.

SAR studies would involve introducing a variety of substituents at different positions on the naphthalene rings. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can be systematically placed to probe the electronic requirements of the binding site. researchgate.net For example, in related structures, halogen substituents have been shown to modulate activity, suggesting that this is a promising area for modification. researchgate.net The position of the substituent is also critical, as it dictates the vector and nature of the interaction with the target protein.

Table 2: Hypothetical SAR of Naphthylthio Moiety Substitutions This table is based on general SAR principles for aromatic ring systems in bioactive compounds.

SubstituentPosition on Naphthyl RingExpected Impact on ActivityRationale
Methoxy (-OCH3)6 or 7Potentially IncreasedMay form specific hydrogen bonds or favorable electronic interactions.
Chloro (-Cl)4' or 6VariableAlters electronic distribution and provides a potential halogen bond donor.
Fluoro (-F)VariousPotentially IncreasedCan enhance binding affinity and block metabolic oxidation sites.
Trifluoromethyl (-CF3)6 or 7VariableStrong electron-withdrawing group that can significantly alter electronics and lipophilicity.
Isopropyl6Potentially DecreasedLarger steric bulk may lead to unfavorable clashes within the binding pocket.

The amide bond is a crucial linker, providing structural rigidity and key hydrogen bonding features. However, it can be susceptible to enzymatic cleavage in vivo. Therefore, replacing the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability, modulate activity, and alter physicochemical properties. nih.gov

A variety of amide bioisosteres could be considered. For example, replacing the amide with a 1,2,3-triazole can maintain a similar spatial arrangement and dipole moment while offering greater metabolic stability. nih.gov Other potential replacements include oxadiazoles, which can act as hydrogen bond acceptors, or even reversed amides to probe different interaction geometries. nih.gov The length and flexibility of the acetyl linker can also be varied, for instance, by introducing or removing a methylene (B1212753) unit, to determine the optimal distance between the pyrrolidine and naphthylthio moieties.

Bioisosteric Replacements and Scaffold Hopping within the 2-Naphthylthioacetylpyrrolidine Framework

Bioisosterism and scaffold hopping are advanced strategies used to discover novel chemotypes with similar biological activity but potentially improved properties. nih.gov Scaffold hopping involves replacing a central core structure with a topologically different one while preserving the essential pharmacophoric features. nih.gov

Starting from the this compound framework, a scaffold hop could involve replacing the pyrrolidine ring with another heterocyclic system, such as a thiazolidine (B150603) or an oxazolidine. Another approach could be to replace the entire naphthylthio group with other large, aromatic systems that can mimic its hydrophobic and electronic interactions, such as a quinoline, indole, or a substituted biphenyl (B1667301) system. The goal of such a strategy is to identify novel scaffolds that may offer advantages in terms of synthesis, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

Rational Design of Focused Libraries for Specific Molecular Targets

Once initial SAR is established, this knowledge can be used to design and synthesize focused libraries of compounds. nih.govnih.gov This approach, often guided by computational modeling, aims to efficiently explore the chemical space around the lead scaffold to optimize binding to a specific molecular target. nih.gov For instance, if the target is a specific receptor or enzyme, the library design will focus on incorporating functionalities that are known to interact favorably with that target class.

A focused library based on the this compound scaffold might involve a combinatorial synthesis approach. nih.gov For example, a set of diverse substituted 2-naphthalenethiols could be reacted with chloroacetyl chloride, followed by reaction with a library of substituted pyrrolidines. This would rapidly generate a matrix of compounds for screening, allowing for a more thorough exploration of the SAR and the identification of highly potent and selective analogues. researchgate.net

Impact of Stereochemistry on Molecular Recognition and Binding

Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule can have a profound impact on its interaction with a target protein. The pyrrolidine ring in the this compound scaffold can contain chiral centers, especially if it is substituted. nih.gov Even the unsubstituted ring exists as a mixture of rapidly interconverting envelope and twisted conformers.

It is crucial to investigate the different stereoisomers of any active analogue. The synthesis of enantiomerically pure compounds, often starting from chiral precursors like L-proline or employing stereoselective synthesis methods, is a key step. mdpi.comrsc.orgresearchgate.net Comparing the biological activity of the individual enantiomers or diastereomers often reveals that one isomer is significantly more active than the others (eutomer vs. distomer). This stereoselectivity is strong evidence of a specific, high-affinity binding interaction with a chiral biological target. Understanding these stereochemical requirements is essential for designing more potent and selective second-generation compounds. nih.gov

Advanced Research Applications and Future Directions

Development as Chemical Probes for Investigating Biological Pathways

While no studies have explicitly developed 1-[(2-naphthylthio)acetyl]pyrrolidine as a chemical probe, its structure suggests potential. The naphthyl group can serve as a fluorescent reporter or a handle for spectroscopic analysis. The thioether linkage and pyrrolidine (B122466) ring could be engineered to interact with specific biological targets. Future research could focus on modifying this scaffold to create probes for studying enzymatic activity or receptor binding, where the naphthyl moiety's fluorescence could be modulated upon interaction with a target protein.

Application in Biocatalysis as Chiral Auxiliaries or Ligands for Metal Catalysts

The pyrrolidine ring is a well-established chiral auxiliary in asymmetric synthesis. Although there is no specific data on this compound for this purpose, its pyrrolidine component could theoretically be used to control the stereochemistry of chemical reactions. Furthermore, the sulfur atom of the thioether could act as a coordinating atom for metal catalysts. Future investigations might explore the synthesis of chiral variants of this compound and their application as ligands in metal-catalyzed asymmetric transformations, such as hydrogenations or cross-coupling reactions.

Integration into Chemical Biology Tools (e.g., photoaffinity labels, fluorescence probes)

The naphthalene (B1677914) ring system is a known fluorophore. This intrinsic property could be exploited to develop fluorescent probes based on the this compound scaffold. By introducing a photoreactive group, such as an azide (B81097) or a diazirine, onto the molecule, it could be converted into a photoaffinity label. Such a tool could be used to irradiate biological samples, leading to covalent bond formation with interacting proteins, thereby allowing for their identification and characterization.

Exploration in Materials Science for Supramolecular Assemblies or Self-Assembling Systems

The planar and aromatic nature of the naphthalene group suggests a potential for π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. Researchers could investigate the self-assembly properties of this compound in various solvents and conditions. It is conceivable that this compound or its derivatives could form organized structures like gels, liquid crystals, or nanofibers, with potential applications in organic electronics or as functional biomaterials.

Predictive Modeling and Machine Learning Integration in Compound Design and Interaction Analysis

In the absence of experimental data, computational methods offer a valuable starting point. Predictive modeling and machine learning algorithms could be employed to forecast the potential biological targets of this compound. By creating a virtual library of derivatives and using quantitative structure-activity relationship (QSAR) models, researchers could predict their binding affinities and select the most promising candidates for synthesis and experimental validation. These computational tools could also be used to analyze potential interactions with target proteins at an atomic level, guiding the design of more potent and selective analogs.

Methodological Advancements in Synthetic Approaches for Related Heterocyclic Systems

While the synthesis of this compound itself may be straightforward, research into its synthesis could spur advancements in methodologies for creating related heterocyclic systems. This could involve developing novel ways to form the thioether bond or to functionalize the pyrrolidine ring. Such methodological studies could lead to more efficient and versatile routes to a wider range of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.